N-Boc-3-pyrrolidinone
Overview
Description
N-Boc-3-pyrrolidinone, also known as N-(tert-Butoxycarbonyl)-3-pyrrolidinone, is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is a derivative of pyrrolidinone, a five-membered lactam, and is widely used in organic synthesis due to its stability and reactivity .
Mechanism of Action
Target of Action
N-Boc-3-pyrrolidinone is a chemical compound used in the synthesis of various bioactive molecules It’s known to be a versatile starting material in the synthesis of spirocyclic tetrahydrofuran .
Mode of Action
The mode of action of this compound is primarily through its role as a starting material in the synthesis of other compounds. It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase
Biochemical Pathways
This compound is involved in the synthesis of spirocyclic tetrahydrofuran . It’s also used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are mentioned .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a starting material in the synthesis of other bioactive compounds
Action Environment
It’s worth noting that the compound’s storage temperature is mentioned as -20°c , indicating that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
N-Boc-3-pyrrolidinone has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase . This suggests that it may interact with enzymes such as alcohol dehydrogenase in biochemical reactions .
Cellular Effects
Pyrrolidinones, a class of compounds to which this compound belongs, have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Molecular Mechanism
It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase , suggesting that it may interact with enzymes and other biomolecules at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-pyrrolidinone can be synthesized through various methods. One common method involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane in dichloromethane . The reaction is typically carried out at room temperature for 16 hours .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic tetrahydrofuran.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Spirocyclic tetrahydrofuran.
Reduction: Corresponding alcohols.
Substitution: Substituted pyrrolidinones.
Scientific Research Applications
N-Boc-3-pyrrolidinone has significant applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMVCDXPUXKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332887 | |
Record name | N-Boc-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-93-7 | |
Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Boc-3-pyrrolidinone be used as a starting material for the synthesis of chiral alcohols?
A1: Yes, this compound can be enantioselectively reduced to its corresponding chiral alcohol. Research has shown that using carrots (Daucus carota root) as a biocatalyst can achieve high conversion and selectivity in this reaction. [] This method offers a promising alternative to traditional chemical synthesis routes. For water-insoluble ketones like this compound, adding co-solvents can improve the reaction efficiency. []
Q2: How does this compound compare to other substrates in terms of its reactivity with ω-transaminases?
A2: Studies on a thermostable ω-transaminase from Chloroflexi bacterium revealed that this enzyme shows significant reactivity towards aromatic amino donors and receptors. [, ] While the enzyme exhibits good affinity towards this compound, it's important to note that its activity might be comparatively lower than that observed with some aromatic substrates. [] Further research, including site-specific mutagenesis, has focused on enhancing the enzyme's activity towards cyclic substrates like this compound. [, ]
Q3: What are the advantages of using biocatalysts like carrots for the reduction of this compound compared to other methods?
A3: Utilizing carrots for the asymmetric reduction of this compound offers several benefits compared to traditional methods like baker's yeast. These advantages include higher conversion rates, improved selectivity towards the desired chiral alcohol, and a simplified work-up process. [] Researchers observed that carrots function efficiently even in the absence of water, further simplifying the reaction conditions. []
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